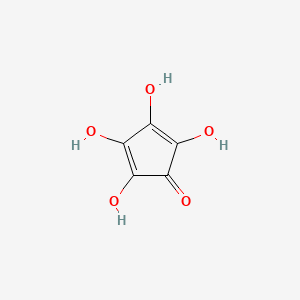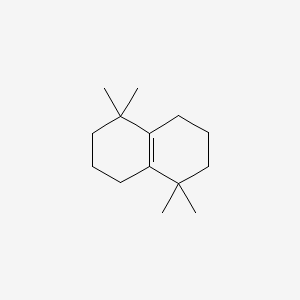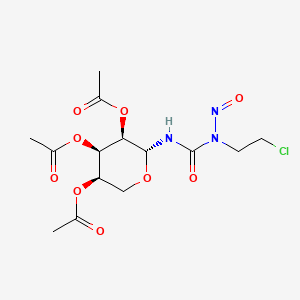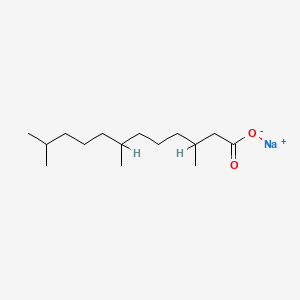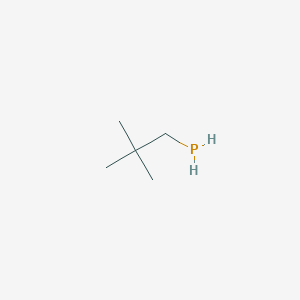![molecular formula C20H38O4 B14635971 methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate CAS No. 57154-54-8](/img/structure/B14635971.png)
methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate is a chemical compound known for its unique structure and properties It is a type of ester, which is a class of organic compounds derived from carboxylic acids and alcohols This compound features a dioxolane ring, which is a five-membered ring containing two oxygen atoms, and an octyl group, which is an eight-carbon alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate typically involves the esterification of octanoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include heating the mixture to reflux to drive the reaction to completion. The dioxolane ring is introduced through a subsequent reaction involving the appropriate diol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of ultrasonic transesterification has been explored to improve reaction rates and reduce the need for excess reagents . This method involves the application of ultrasonic waves to create intense shear forces and thermal energy, which accelerate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester to an alcohol or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Octanoic acid and methanol.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Applications De Recherche Scientifique
Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a biolubricant due to its unique physicochemical properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of octanoic acid and methanol . In oxidation and reduction reactions, the compound undergoes electron transfer processes that result in the formation of oxidized or reduced products.
Comparaison Avec Des Composés Similaires
Methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate can be compared with other esters such as:
Methyl octanoate: Similar in structure but lacks the dioxolane ring, making it less complex and with different physicochemical properties.
Ethyl acetate: A simpler ester with a shorter alkyl chain and no ring structure, commonly used as a solvent.
Methyl butyrate: Another ester with a shorter alkyl chain, known for its fruity odor and use in flavorings.
The presence of the dioxolane ring and the longer octyl chain in this compound makes it unique and provides it with distinct properties that are valuable in various applications.
Propriétés
Numéro CAS |
57154-54-8 |
|---|---|
Formule moléculaire |
C20H38O4 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate |
InChI |
InChI=1S/C20H38O4/c1-3-4-5-6-8-11-14-18-19(24-17-23-18)15-12-9-7-10-13-16-20(21)22-2/h18-19H,3-17H2,1-2H3/t18-,19-/m0/s1 |
Clé InChI |
WYWHRJXYHSPGJI-OALUTQOASA-N |
SMILES isomérique |
CCCCCCCC[C@H]1[C@@H](OCO1)CCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCCCC1C(OCO1)CCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


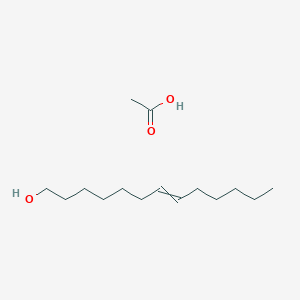

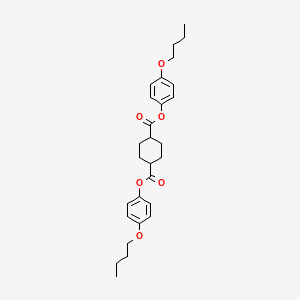
![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
![2-Methylbicyclo[4.1.0]hept-2-ene](/img/structure/B14635917.png)
